Sulfenamide

説明

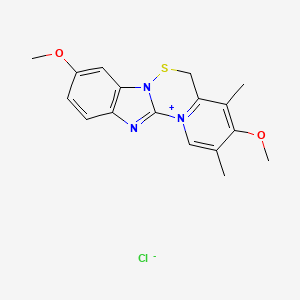

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

5,13-dimethoxy-4,6-dimethyl-9-thia-10,17-diaza-2-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaene;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N3O2S.ClH/c1-10-8-19-15(11(2)16(10)22-4)9-23-20-14-7-12(21-3)5-6-13(14)18-17(19)20;/h5-8H,9H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZLUNIWYYOJPC-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+]2=C(CSN3C2=NC4=C3C=C(C=C4)OC)C(=C1OC)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121459-89-0 | |

| Record name | 5H-Pyrido[1′,2′:4,5][1,2,4]thiadiazino[2,3-a]benzimidazol-13-ium, 3,9-dimethoxy-2,4-dimethyl-, chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121459-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Elucidation of Sulfenamide Structure and Bonding Modalities

Electronic Structure and the Sulfur-Nitrogen Bond

The nature of the bond between sulfur and nitrogen in sulfenamides is complex, involving contributions from covalent interactions and potential polarity. Computational studies have been instrumental in unraveling these characteristics.

Analysis of S-N Bond Characteristics: Covalency and Polarity

The S-N bond in sulfenamides is primarily covalent, with some degree of polarity due to the electronegativity difference between sulfur and nitrogen. However, extensive research, including sulfur K-edge X-ray absorption spectroscopy (XAS) coupled with time-dependent density functional theory (TD-DFT) calculations, suggests that there is "essentially no S-N π bonding involving S3p contributions" in sulfonamides, sulfinamides, and sulfenamides. chemrxiv.orgacs.orgresearchgate.netchemrxiv.org Instead, electron repulsion is identified as a dominant force influencing rotational barriers along the S-N axis. chemrxiv.orgacs.orgresearchgate.netchemrxiv.org While some studies suggest that electron-withdrawing substituents can increase S-N overlap and double-bond character, researchgate.net the prevailing view is that the S-N bond's properties are more influenced by electrostatic interactions and electron repulsion than by significant π-conjugation. chemrxiv.orgacs.orgresearchgate.netchemrxiv.org The S-N bond length in sulfonamides is typically around 1.63 Å, researchgate.net and in some sulfenamide derivatives, it can be slightly shorter, around 1.59 Å, suggesting some degree of enhanced bonding. researchgate.net

Computational Insights into π-Bonding Contributions to the S-N Linkage

Computational studies, particularly DFT calculations, have been crucial in investigating the extent of π-bonding in the S-N linkage. These analyses generally indicate a limited or negligible contribution of S3p orbitals to π-bonding in sulfenamides. chemrxiv.orgacs.orgresearchgate.netchemrxiv.org The electron distribution around the sulfur atom and its neighbors, as well as the analysis of molecular orbitals, suggest that electron repulsion, rather than π-bonding, is the primary factor governing rotational barriers around the S-N bond. chemrxiv.orgacs.orgresearchgate.netchemrxiv.org While some earlier hypotheses proposed π-conjugation (specifically d-p π bonding) as a cause for large rotational barriers in sulfenamides, chemrxiv.org more recent comprehensive studies using advanced computational methods and experimental data (XAS) have largely refuted significant π-bonding contributions. chemrxiv.orgacs.orgresearchgate.netchemrxiv.org Instead, interactions such as nN → σ*S–C have been proposed to contribute to the stability of this compound derivatives. researchgate.netnsf.gov

Stereochemical Dynamics of this compound Derivatives

Sulfenamides can exhibit complex stereochemical behavior due to the nature of the S-N bond and the substituents attached to sulfur and nitrogen.

Chiral Axis Formation at the S-N Bond and Resulting Diastereomerism

The S-N bond in sulfenamides can act as a chiral axis, leading to the formation of stereoisomers. wikipedia.org This axial chirality arises from restricted rotation around the S-N bond, which can be influenced by bulky substituents and lone pair repulsion. wikipedia.org When the substituents on both the sulfur and nitrogen atoms are different, and the barrier to rotation around the S-N bond is sufficiently high, the molecule can exist as distinct stereoisomers, including diastereomers. wikipedia.orgacs.org For instance, N-arenesulfonyl-N-alkylsulfenamides have been shown to possess a stereolabile chiral axis at the S-N bond, leading to equilibrium mixtures of diastereomers observable via NMR spectroscopy. acs.org The interconversion between these diastereomers is dependent on temperature, with higher temperatures facilitating epimerization. acs.org

Torsional Barriers and Configurational Stability of Sulfenamides

The stability and interconversion of this compound stereoisomers are governed by torsional barriers around the S-N bond. These barriers can vary significantly, with some reported values ranging from 12-20 kcal/mol. wikipedia.org In certain cases, such as N,N-disubstituted nonafluorobutane-1-sulfonamides, substantial rotational barriers (62–71 kJ·mol⁻¹) have been observed, comparable to those in carboxylic acid amides or carbamates. researchgate.net These high barriers are attributed to the strong electron-withdrawing effect of the perfluorobutyl group, which enhances S-N binding interactions. researchgate.net The restricted rotation is interpreted as a result of interactions, potentially involving (nNdS)-π and nNσ interactions, which impart significant S,N double-bond character. researchgate.net Computational studies have also investigated torsional barriers, with some suggesting that electron repulsion is the dominant factor affecting these barriers rather than π-bonding. chemrxiv.orgacs.orgresearchgate.netchemrxiv.org For example, torsional barriers for specific this compound derivatives have been measured as low as 2.4 kcal/mol and 4.9 kcal/mol, researchgate.net indicating variability based on the molecular structure.

Crystallographic Analyses of this compound Structures

X-ray crystallography provides precise three-dimensional structural information for sulfenamides in the solid state. These analyses reveal detailed bond lengths, bond angles, and molecular conformations. acs.orgroyalsocietypublishing.orgacs.orgopenaccessjournals.comiucr.orgresearchgate.net Crystallographic studies have shown that the geometric parameters of the sulfonamide group are generally consistent across different substituents, with bond lengths and angles remaining largely similar. royalsocietypublishing.org In crystalline forms, this compound molecules can arrange as monomers or dimers, often linked by intermolecular hydrogen bonds involving the sulfonamide fragments. royalsocietypublishing.orgresearchgate.net The introduction of larger substituents can alter the packing arrangements and reduce the number of intermolecular hydrogen bonds. royalsocietypublishing.org For instance, crystallographic data for N,N-dibenzylnonafluorobutane-1-sulfonamide confirmed its anticipated symmetry and a shortened S-N bond length (1.59 Å) compared to the average sulfonamide value (1.63 Å). researchgate.net Studies on azatricyclo-sulfonamide derivatives have reported S-O bond lengths around 1.42 Å, S-C bond lengths around 1.76 Å, and S-N bond lengths around 1.66 Å, which are comparable to similar structures. openaccessjournals.com

Listed Compound Names:

this compound

Sulfonamide

Sulfinamide

Nonafluorobutane-1-sulfonamide

N,N-dibenzylnonafluorobutane-1-sulfonamide

N-arenesulfonyl-N-alkylsulfenamides

Azatricyclo-sulfonamide derivatives

Methyl N-arylsulphenyl-N-benzylurethanes

N,N-disubstituted nonafluorobutane-1-sulfonamides

Silatranes

Bis(trifluoromethane)sulfonamide (TFSI⁻)

Advanced Synthetic Methodologies for Sulfenamides and Their Analogues

Emerging Synthetic Approaches

Regioselective C–H Amination Utilizing Sulfenamides

Direct functionalization of C–H bonds offers an atom-economical and efficient route to complex molecules, bypassing the need for pre-functionalized starting materials. Sulfenamides have emerged as valuable reagents and substrates in achieving regioselective C–H amination.

One notable approach involves the use of sulfenamides as directing groups or as sources of nitrogen for C–H amination reactions. For instance, palladium-catalyzed reactions have been employed for the ortho-thiolation of aryl iodides using specific sulfenamides derived from lactams, demonstrating a regioselective cascade C–H activation process nih.gov. These reactions highlight how the structure of the sulfenamide can influence reactivity and selectivity, with seven- and eight-membered lactam-derived sulfenamides showing improved yields compared to their five-membered counterparts nih.gov.

Furthermore, sulfenamides themselves can be functionalized via C–H amination. Research has explored metal-free allylic C–H amination of alkenes using sulfonamides and sulfamates, where the nitrogen-containing moiety is introduced at the allylic position with high regioselectivity and without allylic transposition nsf.gov. This method, employing catalytic amounts of selenium, allows for the direct use of simple sulfonamides and sulfamates without the need for pre-prepared nitrenoid precursors, demonstrating broad substrate scope and functional group tolerance nsf.gov.

Another strategy involves the use of sulfenamides in iron-catalyzed nitrene transfer reactions for C–H amination, leading to the synthesis of sulfinamidines acs.org. These methods underscore the utility of sulfenamides in directing regioselective functionalization and serving as key nitrogen sources in complex synthetic transformations.

Table 1: Examples of Regioselective C–H Amination Utilizing Sulfenamides

| Reaction Type | Substrate/Reagent | Catalyst/Conditions | Product Type | Yield | Regioselectivity | Reference |

| Ortho-Thiolation of Aryl Iodides | Aryl iodides, Lactam-derived sulfenamides | Pd/Norbornene cooperative catalysis | Ortho-thiolated arenes | High | High | nih.gov |

| Allylic C–H Amination | Alkenes, Sulfonamides/Sulfamates | Catalytic Selenium (e.g., phosphine (B1218219) selenides) | Allylic amines | High | High | nsf.gov |

| C–H Amination (Nitrene Transfer) | Various substrates | Iron catalyst, Sulfenamides | Sulfinamidines | Varies | Varies | acs.org |

| C–H Amination of Ketoximes | Ketoximes, Benzenesulfonamide | Rhodium(III)-catalyzed, Potassium acetate (B1210297) | N-aminated products | Moderate | High | researchgate.net |

Scalable Production Methods (e.g., Continuous Flow Systems)

The demand for efficient, safe, and scalable methods for this compound synthesis has driven the adoption of continuous flow technologies. Continuous flow systems offer advantages such as enhanced mass and heat transfer, precise control over reaction parameters, reduced reaction times, and improved safety profiles, making them ideal for industrial production.

A significant advancement in this area is the continuous flow synthesis of N-cyclohexyl-2-benzothiazole this compound (CBS), a crucial rubber vulcanization accelerator acs.orgacs.orgfigshare.com. This process utilizes capillary microreactors with gas-liquid segmented flow for the catalytic oxidation of 2-mercaptobenzothiazole (B37678) (MBT) and cyclohexylamine (B46788) using pure oxygen acs.orgacs.orgfigshare.com. By optimizing parameters such as flow rates, catalyst concentration (e.g., copper acetate monohydrate), temperature, and pressure, high yields of CBS (up to 87%) were achieved with a significantly shortened residence time of 200 seconds, attributed to enhanced mass transfer in the microreactor acs.orgacs.orgfigshare.com. This method represents a substantial improvement over traditional batch processes that often require longer reaction times acs.org.

Another application of continuous flow synthesis involves the preparation of NH2-sulfinamidines, which are valuable chiral building blocks researchgate.netresearchgate.net. A multistep continuous flow process has been developed for their synthesis via nucleophilic addition of organometallic reagents to in situ prepared sulfurdiimines researchgate.netresearchgate.net. This approach allows for reactions under mild conditions, including at room temperature, and can be achieved through highly chemoselective halogen-lithium exchange of aryl bromides and iodides researchgate.net.

Furthermore, research has explored the use of polyoxometalate (POM) foams in flowing catalytic production of this compound rubber additives rsc.orgrsc.org. Specifically, transition-metal lacunary polyoxometalates (TM-LPOMs) fabricated into foams have been used for the efficient catalytic coupling of 2-mercaptobenzothiazole and cyclohexylamine under mild conditions. The optimal Cu-LPOMs@CMC foam catalyzed the reaction with an excellent yield of 96% and demonstrated scalability, achieving a production rate of approximately 430 mg/h in batch experiments, with potential for continuous catalytic applications rsc.orgrsc.org.

Reactivity Profiles and Mechanistic Pathways of Sulfenamides

Detailed Mechanistic Investigations

Kinetic Studies of Sulfenamide Reactivity

Kinetic studies are paramount in understanding the rates and mechanisms of chemical reactions involving sulfenamides. These studies often involve monitoring reaction progress over time under controlled conditions to determine rate laws, activation energies, and the influence of various parameters.

The hydrolysis of S-phenyl-S-vinyl-N-p-tosylsulfilimine (VSI), for instance, has been investigated kinetically across a wide pH range psu.edu. The reaction exhibits first-order kinetics, with distinct rate dependencies on pH. At pH < 2.0, the rate is proportional to hydronium ion concentration, suggesting acid catalysis. Conversely, at pH > 10.0, hydroxide (B78521) ion catalysis is observed. In the intermediate pH range (2.0–10.0), the rate remains relatively constant, indicating a different rate-controlling step psu.edu. Hammett reaction parameters (ρ values) have provided insights into the electronic effects influencing these reactions, with values of 0.82 at pH 1.0, 0.45 at pH 6.0, and 0.57 at pH 11.0 psu.edu.

Studies on the reactivity of nucleophilic probes with sulfenic acid models, which are related to this compound chemistry, have also yielded quantitative kinetic data. For example, the reaction rates (k_obs) of various cyclic diones with a sulfenic acid model were determined, showing significant variations based on structural modifications nih.gov. The 2-methyl derivative of cyclohexane-1,3-dione (25) reacted with a k_obs > 0.4 min⁻¹, while the 2-fluoro analog (26) reacted much slower, with k_obs < 0.001 min⁻¹ nih.gov.

The reaction of this compound prodrugs with proteins has been examined, revealing pseudo first-order kinetics nih.gov. Notably, proteins react significantly slower on a molar basis compared to small molecule thiols like glutathione (B108866) or cysteine nih.gov.

The hydrolysis of N-amidomethylsulfonamides can proceed through different mechanisms depending on the substitution pattern and pH. Acid-catalyzed pathways often involve protonation of the amide followed by expulsion of an amide molecule to form a sulfonyliminium ion. In basic conditions, mechanisms can involve nucleophilic attack by hydroxide ions at the amide carbonyl or an E1cb_rev mechanism involving sulfonamide ionization rsc.org.

The reaction between N-methylbenzenethis compound and thioanisole (B89551) in the presence of trifluoroacetic acid proceeds via first-order kinetics with respect to the this compound. The reaction order with respect to thioanisole was also determined mdpi.com. Kinetic studies on the oxidation of paracetamol by N-chloro-p-toluenesulfonamide (Chloramine-T) in acidic media yielded an activation energy (Ea) of 58.63 ± 0.91 kJ mol⁻¹ and an entropy of activation (ΔS‡) of −88.75 ± 4.54 J K⁻¹ mol⁻¹ niscpr.res.inniscpr.res.in. The rate of this oxidation was found to be retarded by both the toluene-p-sulfonamide byproduct and the hydrogen ion concentration niscpr.res.inniscpr.res.in.

The herbicide Sulfosulfuron undergoes hydrolytic degradation following first-order kinetics, with faster rates observed in acidic conditions (t₁/₂ = 9.24 days at pH 4.0) compared to alkaline conditions (t₁/₂ = 14.14 days at pH 9.2) tandfonline.com. The activation energy for this hydrolysis was calculated to be 63.87 kJ mol⁻¹ tandfonline.com.

Kinetic studies of linkage isomerization in this compound complexes of Cobalt(III) have also been performed, with pH dependencies revealing pKₐ values for the S-bonded isomers researchgate.net.

Table 1: Kinetic Data for this compound and Related Reactions

| Reaction Type | Substrate/System | Kinetic Parameter | Value | Conditions | Reference |

| Hydrolysis | S-phenyl-S-vinyl-N-p-tosylsulfilimine (VSI) | Hammett ρ (pH 1.0) | 0.82 | pH 1.0 | psu.edu |

| Hydrolysis | S-phenyl-S-vinyl-N-p-tosylsulfilimine (VSI) | Hammett ρ (pH 6.0) | 0.45 | pH 6.0 | psu.edu |

| Hydrolysis | S-phenyl-S-vinyl-N-p-tosylsulfilimine (VSI) | Hammett ρ (pH 11.0) | 0.57 | pH 11.0 | psu.edu |

| Nucleophilic Attack | 2-methylcyclohexane-1,3-dione (25) on sulfenic acid | k_obs | > 0.4 min⁻¹ | - | nih.gov |

| Nucleophilic Attack | Cyclohexane-1,3-dione (2e) on sulfenic acid | k_obs | 0.4 min⁻¹ | - | nih.gov |

| Nucleophilic Attack | 2-fluorocyclohexane-1,3-dione (26) on sulfenic acid | k_obs | < 0.001 min⁻¹ | - | nih.gov |

| Nucleophilic Attack | 2-methyl-1H–phenalene-1,3(2H)-dione (27) on sulfenic acid | k_obs | 0.002 min⁻¹ | - | nih.gov |

| Nucleophilic Attack | 1H–phenalene-1,3(2H)-dione (8a) on sulfenic acid | k_obs | 0.1 min⁻¹ | - | nih.gov |

| Oxidation | Paracetamol by Chloramine-T | Activation Energy (Ea) | 58.63 ± 0.91 kJ mol⁻¹ | Acid medium | niscpr.res.inniscpr.res.in |

| Oxidation | Paracetamol by Chloramine-T | Entropy of Activation (ΔS‡) | -88.75 ± 4.54 J K⁻¹ mol⁻¹ | Acid medium | niscpr.res.inniscpr.res.in |

| Hydrolysis | Sulfosulfuron | t₁/₂ | 9.24 d | pH 4.0 | tandfonline.com |

| Hydrolysis | Sulfosulfuron | t₁/₂ | 14.14 d | pH 9.2 | tandfonline.com |

| Hydrolysis | Sulfosulfuron | Activation Energy (Ea) | 63.87 kJ mol⁻¹ | - | tandfonline.com |

| This compound Isomerization | Cobalt(III) complexes | pKₐ values | Varies | Alkaline solution | researchgate.net |

Spectroscopic Characterization of Reaction Intermediates

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Electron Paramagnetic Resonance (EPR) spectroscopy are crucial for identifying and characterizing transient intermediates formed during this compound reactions.

In studies involving the reduction of camphor-derived sulfonamides, NMR spectroscopy was employed to characterize key intermediates identified as cations with a positive charge localized on the sulfur atom psu.edursc.org. During copper-promoted alkene aminooxygenation reactions, UV-Vis spectra provided evidence for the role of a base in the dissociation of copper(II) carboxylate dimers into monomeric species, while EPR spectra indicated the presence of a kinetically competent N-Cu intermediate in the Cu(II) oxidation state nih.gov.

The reaction of elemental sulfur (S₈) with certain ionic liquids has been investigated using UV-Vis and EPR spectroscopy. UV-Vis spectra revealed intermediate species with characteristic absorption bands at 467 nm and 617 nm acs.org. EPR spectroscopy detected radical species, including [S₃]•⁻ and other sulfur-centered radicals, providing insights into the reaction mechanism acs.org.

Manganese complexes with N-haloamide ligands, relevant to nitrene transfer catalysis, have been characterized using a suite of spectroscopic methods, including ¹H NMR, UV-Vis, IR, and EPR (specifically high-frequency and high-field EPR, HFEPR) osti.gov. During the photolysis of these complexes, UV-Vis spectra displayed well-defined isosbestic points, suggesting the absence of stable, steady-state intermediates in the primary photochemical process osti.gov. Similarly, studies on model complexes for reactive intermediates have utilized UV-vis and EPR spectroscopy for characterization umich.edu.

The electronic structures of metal-iminoiodane complexes and their adducts have been probed by EPR spectroscopy, revealing characteristic signals that help determine the oxidation state of the metal center rsc.org. In the context of generating glycosyl radicals from glycosyl sulfinates, ¹H NMR spectroscopy has been used to monitor the reaction progress, complementing computational mechanistic studies researchgate.net.

Table 2: Spectroscopic Characterization of Intermediates

| Reaction System | Spectroscopic Technique | Observed Species/Features | Key Data | Reference |

| Camphor-derived sulfonamide reduction | NMR | Cationic intermediates | Charge at sulfur atom | psu.edursc.org |

| Copper-promoted alkene aminooxygenation | UV/Vis | Intermediate species | Band shifts indicating dimer breakup | nih.gov |

| Copper-promoted alkene aminooxygenation | EPR | N-Cu intermediate | Cu(II) oxidation state | nih.gov |

| S₈ reaction with ionic liquid | UV/Vis | Intermediate species | Bands at 467 nm and 617 nm | acs.org |

| S₈ reaction with ionic liquid | EPR | Radical species | [S₃]•⁻, thione radical; g-values reported | acs.org |

| Manganese N-haloamide photolysis | ¹H NMR, UV-Vis, IR, EPR | N-haloamide complexes | Characterization data | osti.gov |

| Model complexes for reactive intermediates | UV-vis, EPR | Intermediates | Characterization data | umich.edu |

| Cobalt(II) iminoiodane complex | EPR | Co(II) center | Axial S = 3/2 signals, g-values | rsc.org |

| Glycosyl sulfinates radical generation | ¹H NMR | Reaction progress monitoring | - | researchgate.net |

Isotopic Labeling Experiments for Pathway Elucidation

Isotopic labeling experiments, particularly kinetic isotope effects (KIEs), are powerful tools for dissecting reaction mechanisms by revealing which bonds are broken or formed in rate-determining steps.

In the copper-promoted aminooxygenation of alkenes, kinetic isotope effect studies provided strong support for cis-aminocupration being the rate-determining step in the reaction mechanism nih.gov. Deuterium labeling studies in reactions involving sulfoxides have helped clarify the role of bases in deprotonation processes, indicating that in certain systems, the base does not deprotonate the sulfoxide (B87167) in the absence of a Grignard reagent acs.org.

While not directly involving sulfenamides, studies on late-stage C–H deuteration highlight the principles of KIE. These studies quantify the difference in reaction rates between C-H and C-D bonds, offering insights into bond cleavage events within reaction mechanisms thieme-connect.com. The pH-dependent kinetic profiles observed in the hydrolysis of sulfilimines psu.edu also indirectly support mechanistic insights that could be further validated by isotopic labeling, for instance, to distinguish between water and hydroxide attack pathways.

Table 3: Isotopic Labeling and Kinetic Isotope Effects

| Reaction System | Isotopic Labeling/Method | Elucidated Aspect | Key Finding | Reference |

| Copper-promoted alkene aminooxygenation | Kinetic Isotope Effect | Rate-determining step | Supports cis-aminocupration | nih.gov |

| Sulfoxide reactions | Deuterium labeling | Role of base in deprotonation | Base does not deprotonate sulfoxide without Grignard | acs.org |

| C–H Deuteration (general principle) | Kinetic Isotope Effect | Bond cleavage differences | Quantifies C-H vs C-D bond reactivity | thieme-connect.com |

Compound List

this compound

S-phenyl-S-vinyl-N-p-tosylsulfilimine (VSI)

N-methylbenzenethis compound

N-chloro-p-toluenesulfonamide (Chloramine-T)

Sulfosulfuron

N-amidomethylsulfonamides

Glycosyl sulfinates

Sulfenic acid models

Applications of Sulfenamides in Advanced Organic Synthesis

Sulfenamides as Chiral Auxiliaries and Equivalents

The ability of sulfenamides to direct stereochemistry makes them powerful chiral auxiliaries and equivalents in asymmetric synthesis. The sulfinyl group, with its inherent chirality and electronic properties, plays a crucial role in controlling the stereochemical outcome of reactions.

tert-Butanesulfinamide (Ellman's Sulfinamide) in Asymmetric Transformations

Introduced by Jonathan A. Ellman and colleagues, tert-butanesulfinamide (often referred to as Ellman's sulfinamide) has become a cornerstone in the asymmetric synthesis of amines and related compounds yale.eduwikipedia.orgacs.orgresearchgate.netescholarship.org. Its commercial availability in both enantiomeric forms, coupled with its robust chemistry, has facilitated its widespread adoption in academic and industrial settings. The general synthetic strategy involves the condensation of tert-butanesulfinamide with aldehydes or ketones to form chiral N-sulfinyl imines (sulfinimines), which then undergo diastereoselective nucleophilic addition. Subsequent cleavage of the tert-butanesulfinyl group under mild acidic conditions liberates the desired chiral amine product wikipedia.orgnih.govresearchgate.netresearchgate.netrsc.org.

The tert-butanesulfinamide methodology provides a reliable and versatile route to a broad spectrum of chiral amines from simple carbonyl precursors acs.orgescholarship.orgnih.govresearchgate.net. The chiral sulfinimine intermediates are stable, easily handled, and activate the imine carbon for nucleophilic attack. A diverse range of nucleophiles, including Grignard reagents, organolithium compounds, organozinc reagents, and enolates, can be added with high diastereoselectivity wikipedia.orgresearchgate.net. This approach has been instrumental in the synthesis of numerous pharmaceutical agents and drug candidates, underscoring its practical significance yale.eduresearchgate.net.

Table 1: Representative Syntheses of Chiral Amines Using tert-Butanesulfinamide

| Carbonyl Substrate | Nucleophile | Product Type (Chiral Amine) | Typical Yield | Diastereoselectivity (dr) | Key Reference |

| Aldehyde | Grignard Reagent | Primary Amine | High | High | wikipedia.orgnih.govresearchgate.net |

| Ketone | Organolithium Reagent | Secondary Amine | High | High | wikipedia.orgresearchgate.net |

| Aldehyde | Alkylzinc Reagent | Primary Amine | High | High | wikipedia.orgresearchgate.net |

| Aldehyde | Enolate | α-Amino Ester Derivative | Good | High | acs.org |

| Aldehyde | Propargyl Nucleophile | Propargylic Amine | Good | High | nih.gov |

The chiral amines and their protected derivatives synthesized via tert-butanesulfinamide chemistry serve as precursors for chiral amino alcohols and amino acids. Nucleophilic addition of organometallic reagents or aldehydes to N-tert-butanesulfinyl imines, particularly α-alkoxyaldimines, stereoselectively generates protected 1,2-amino alcohols acs.orgresearchgate.netacs.orgua.es. The choice of protecting groups and reaction conditions can allow for the selective formation of either syn- or anti-amino alcohol diastereomers acs.org. Furthermore, the alkylation of α-sulfinamido ester enolates, derived from tert-butanesulfinamide, provides a direct route to unnatural mono- and α,α-disubstituted amino acid derivatives with good to high diastereoselectivities escholarship.orgacs.org.

Table 2: Stereoselective Synthesis of Amino Alcohols and Amino Acids

| Substrate Type | Nucleophile/Reagent | Product Type (Chiral) | Typical Yield | Diastereoselectivity (dr/ee) | Key Reference |

| N-tert-Butanesulfinyl Aldimine | Organometallic Reagent | 1,2-Amino Alcohol | High | High | acs.orgresearchgate.net |

| N-tert-Butanesulfinyl α-Alkoxyaldimine | Grignard Reagent | 1,2-Amino Alcohol | Good-High | High | acs.org |

| α-Sulfinamido Ester Enolate | Alkyl Halide | Amino Acid Derivative | Good | Good-High | acs.org |

| N-tert-Butanesulfinyl Imine | Carboxylic Acid Equivalent | Amino Acid Derivative | Good | High | escholarship.org |

N-tert-butanesulfinyl imines derived from tert-butanesulfinamide function as highly effective chiral amine equivalents or synthons wikipedia.orgacs.orgescholarship.orgrsc.org. They represent protected forms of chiral amines that are stable, easy to handle, and allow for the stereocontrolled introduction of the amino group into complex molecular frameworks. The tert-butanesulfinyl moiety not only directs the stereochemical course of reactions but also serves as a readily cleavable protecting group, typically removed under mild acidic conditions wikipedia.orgresearchgate.net. This strategy has been extended to the synthesis of more complex amine structures, including bis-α-chiral amines, by employing sequential chirality induction and transfer mechanisms nih.gov.

Aryl-Sulfinamides in Asymmetric Synthesis of N-Heterocycles

Beyond tert-butanesulfinamide, aryl-sulfinamides, such as p-toluenesulfinamide, have also found significant application as chiral auxiliaries in the asymmetric synthesis of nitrogen-containing heterocycles rsc.orgrsc.orgresearchgate.net. These methodologies, often relying on sulfinimine intermediates, provide access to diverse structures like piperidines, pyrrolidines, and aziridines, which are prevalent motifs in natural products and pharmaceuticals rsc.orgrsc.orgrsc.orgbeilstein-journals.org. Reactions such as aza-Darzens, Petasis reactions, and Mannich-type couplings utilizing aryl-sulfinamides have been developed to construct these cyclic systems with high stereocontrol beilstein-journals.org.

Table 3: Aryl-Sulfinamides in N-Heterocycle Synthesis

| N-Heterocycle Type | Aryl-Sulfinamide Used | Key Reaction Type | Typical Yield | Stereoselectivity (ee/dr) | Key Reference |

| Aziridines | p-Toluenesulfinamide | Aza-Darzens Reaction | Good | Good | rsc.org |

| Piperidines | p-Toluenesulfinamide | Mannich Coupling | Good | High | beilstein-journals.org |

| Pyrrolidines | p-Toluenesulfinamide | Various Cyclizations | Good | High | rsc.orgrsc.orgbeilstein-journals.org |

Sulfenamides as Catalysts and Ligands

While primarily recognized for their role as chiral auxiliaries, sulfenamide derivatives are also emerging as valuable components in catalysis. Certain this compound structures have been designed to function directly as organocatalysts or as key chiral ligands in transition metal catalysis, enabling enantioselective transformations.

Sulfenamides have been employed as organocatalysts in the synthesis of epoxides, demonstrating their dual role as nucleophiles and leaving groups in catalytic cycles acs.org. Furthermore, axially chiral biaryl sulfenamides have been developed as precatalysts for asymmetric hypervalent iodine catalysis chemrxiv.org. In other instances, this compound moieties are incorporated into ligand structures, such as bisphosphine ligands, which are crucial for achieving high reactivity and selectivity in palladium-catalyzed cross-coupling reactions of sulfenamides nih.gov. These applications highlight the growing versatility of the this compound scaffold in driving catalytic asymmetric synthesis.

Table 4: Emerging Roles of Sulfenamides in Catalysis

| Catalyst/Ligand Type | Reaction Type | Key Role of this compound Moiety | Selectivity Achieved | Key Reference |

| This compound | Organocatalytic Epoxide Synthesis | Organocatalyst | High Diastereoselectivity | acs.org |

| Axially Chiral Biaryl this compound | Hypervalent Iodine Catalysis | Precatalyst | High Enantioselectivity | chemrxiv.org |

| Bisphosphine Ligand | Pd-Catalyzed this compound Arylation | Component of Chiral Ligand | High Reactivity & Selectivity | nih.gov |

Compound List

tert-Butanesulfinamide

p-Toluenesulfinamide

this compound

Sulfinamide

Sulfonamide

Sulfinimine (N-Sulfinyl imine)

N-tert-butanesulfinyl aldimine

N-tert-butanesulfinyl ketimine

N-tert-butanesulfinyl α-alkoxyaldimine

α-Sulfinamido ester

Avopritinib

Larotrectinib

Lenacapavir

Piperidine

Pyrrolidine

Aziridine

Bis-α-chiral amines

N-heterocycles

Computational and Theoretical Investigations of Sulfenamide Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been extensively employed to model various aspects of sulfenamide chemistry. DFT offers a favorable balance between computational cost and accuracy, making it suitable for studying complex reaction pathways and predicting chemical behavior.

DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving sulfenamides. This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and the characterization of transition state structures. For instance, DFT has been used to explore the mechanisms of oxidative S-N coupling reactions for synthesizing sulfenamides and related compounds. rsc.org These studies can elucidate the step-by-step process of bond formation, such as in the electrochemical cleavage of sulfonimides to form sulfonamides, where DFT calculations support the proposed reaction mechanism. acs.org

The modeling of transition states is crucial as their energy determines the reaction rate. mit.edu Computational methods like DFT can calculate the geometries and activation free energies (ΔG‡) of these fleeting structures. nih.gov For example, in the gas-phase reactions of methane (B114726) sulfonamide with chlorine atoms, DFT and ab initio methods were used to calculate the barrier heights of transition states for H-atom abstraction, identifying the most favorable reaction pathway. researchgate.netresearchgate.netsquarespace.com This approach helps in understanding how different substituents or reaction conditions can influence the energy barrier and, consequently, the reaction outcome. While transition state calculations are powerful, alternative methods that use intermediate structures have also been shown to effectively predict reactivity in processes like sulfa-Michael additions, sometimes offering better performance and computational efficiency. nih.gov

Table 1: Calculated Activation Energies for H-Abstraction from Methane Sulfonamide (MSAM)

| Reactant | Abstraction Site | Barrier Height (kcal/mol) | Method | Reference |

|---|---|---|---|---|

| •Cl | Methyl group (-CH₃) | ~4.8 | DFT/ab initio | researchgate.netsquarespace.com |

Computational models are powerful tools for predicting the reactivity and selectivity of this compound reactions. By calculating and comparing the activation energies for different possible reaction pathways, chemists can forecast the major products. researchgate.net DFT calculations have been used to rationalize the selectivity observed in the synthesis of novel Schiff base sulfonamide analogues, which showed selective inhibition of COX-1 over COX-2 enzymes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies, which correlate chemical structure with biological activity or reactivity, often utilize descriptors derived from quantum chemical calculations. researchgate.net For sulfenamides and related compounds, DFT-calculated parameters like frontier molecular orbital energies (HOMO/LUMO) can help predict their reactivity. nih.govnih.gov For example, a lower HOMO-LUMO energy gap generally implies higher reactivity. nih.gov Machine learning models, trained on data from DFT calculations and experimental results, are also emerging as a powerful strategy for predicting the success of synthetic strategies, such as the Sulfur(VI) Fluoride Exchange (SuFEx) reaction for accessing sulfamides. digitellinc.com These predictive models are invaluable for designing new synthetic routes and functional molecules with desired properties. rsc.orgcompchem.nl

Electronic Structure and Bonding Studies

Understanding the electronic structure and the nature of the sulfur-nitrogen bond is fundamental to explaining the chemistry of sulfenamides. Theoretical studies provide detailed information about orbital interactions and charge distributions that govern their behavior.

The nature of the S-N bond has been a subject of considerable investigation. Early theories postulated the involvement of sulfur d-orbitals in π-bonding, but modern computational studies have largely refuted this. acs.org Combined X-ray absorption spectroscopy (XAS) and time-dependent DFT (TD-DFT) calculations on sulfenamides, sulfinamides, and sulfonamides have confirmed that there is essentially no S-N π-bonding involving sulfur 3p contributions. acs.orgchemrxiv.org

Analysis of molecular orbitals (MOs) shows that the interaction between sulfur and nitrogen is primarily electrostatic. fiveable.mesydney.edu.aulibretexts.org Natural Bond Orbital (NBO) analysis is frequently used to study charge distribution and orbital interactions. nih.gov For instance, in some substituted sulfonamides, NBO analysis revealed that electron-accepting substituents can paradoxically increase the electron density on the NH group by weakening the S–N bond through interactions with the σ*S–N antibonding orbital. researchgate.net The rotational barrier around the S-N bond is not due to π-bonding but is instead dominated by electron repulsion. acs.orgchemrxiv.org Studies on sulfonamide and fluorosulfonamide have shown that rotation about the S-N bond leads to a significant redistribution of charge and electronic kinetic energy, with the stability of different conformers being strongly dependent on the hybridization of the nitrogen atom. cdnsciencepub.comresearchgate.net

Table 2: S-N Bond Characteristics in Sulfenamides and Related Compounds

| Compound Class | S-N π-Bonding (S 3p) | Dominant Rotational Barrier Force | Key Orbital Interaction | Reference |

|---|---|---|---|---|

| Sulfenamides | Essentially none | Electron Repulsion | nN → σS–C | acs.orgchemrxiv.orgnsf.gov |

| Sulfinamides | Essentially none | Electron Repulsion | - | acs.orgchemrxiv.org |

Sulfenamides exhibit enhanced nucleophilicity, a phenomenon known as the α-effect, where an atom with a lone pair adjacent (in the α-position) to the nucleophilic center increases reactivity. nsf.govnih.gov However, many this compound derivatives are unstable, which has led to their omission in some studies of α-nucleophilicity. nsf.govacs.org

Computational studies have been crucial in elucidating the factors that contribute to both the stability and the heightened nucleophilicity of sulfenamides. nsf.gov The stability of the this compound motif is influenced by orbital interactions. For example, a negative hyperconjugative effect between the nitrogen lone pair (nN) and the antibonding orbital of an adjacent sulfur-carbon bond (σ*S–C) has been suggested to contribute to the rotational barrier around the S-N bond. nsf.gov By characterizing these and other molecular orbital interactions, researchers can identify the factors that stabilize certain this compound derivatives, making them synthetically useful. nsf.gov This understanding is critical for designing stable this compound-based reagents and catalysts.

Conformational Analysis and Spectroscopic Property Prediction

Computational methods are widely used to explore the conformational landscape of sulfenamides and to predict their spectroscopic properties, providing a powerful link between theoretical models and experimental observations.

The flexibility of the this compound functional group, particularly the rotation around the S-N bond, gives rise to multiple stable conformations (rotamers). cdnsciencepub.com Quantum chemical calculations can predict the geometries and relative energies of these conformers. For benzenesulfonamides, calculations identified two main sets of conformers, differing in the orientation of the amino group's hydrogen atoms relative to the sulfonyl group's oxygen atoms. mdpi.com In sulfanilamide, DFT calculations at the B3LYP/6-311++G(3df,2p) level predicted four different conformers, with the most stable one in the gas phase differing from that preferred in solution. nih.gov These studies highlight the importance of substituent effects and the surrounding environment in determining conformational preference.

Furthermore, theoretical calculations are invaluable for interpreting and predicting spectroscopic data. DFT and TD-DFT methods can accurately compute vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). mdpi.comresearchgate.net For newly synthesized sulfonamide compounds, calculated spectroscopic data often show good agreement with experimental measurements, aiding in structure confirmation. mdpi.com For example, the characteristic S-N stretching vibration can be assigned by comparing the experimental IR spectrum with computed vibrational modes. mdpi.com Discrepancies between calculated and experimental values, particularly for NMR signals of labile protons like N-H, can often be explained by environmental and solvent effects not fully captured in the computational model. mdpi.com

Determination of Rotational Barriers about the S-N Bond

The rotation around the sulfur-nitrogen (S-N) bond is a key conformational feature of sulfenamides, and its energy barrier can be effectively quantified using computational models. Theoretical calculations have revealed that the rotational dynamics are governed primarily by electronic factors rather than steric hindrance.

Research Findings: Studies utilizing DFT have shown that electron repulsion is the dominant force affecting the rotational barriers along the S-N axis in sulfenamides. chemrxiv.org The geometry of a this compound at its minimum energy state typically features a C-S-N-H dihedral angle of around 60°, where the lone pair of electrons on the nitrogen atom is positioned anti to the sulfur-R-group bond. chemrxiv.org Conversely, the maximum energy conformation occurs when the nitrogen lone pair is eclipsed with one of the sulfur's lone pairs. chemrxiv.org A notable geometric change during this rotation is the elongation of the S-N bond, which can increase by approximately 6 picometers. chemrxiv.org

Investigations into the effect of different substituents (R-groups) on the sulfur atom have yielded nuanced results. In one study comparing methyl, t-butyl, and phenyl substituents on the this compound, calculations showed surprisingly little difference between the rotational barriers, suggesting that steric bulk does not play a critical role in defining these energy barriers. chemrxiv.org However, other theoretical studies on related sulfur-nitrogen compounds have indicated that strongly electron-withdrawing groups can increase the S-N bond's double-bond character, leading to higher torsional barriers. researchgate.net

The calculated rotational energy barriers for a series of sulfenamides are presented in the table below.

| Compound | Calculated Rotational Energy (ΔErotS-N) (kcal/mol) |

|---|---|

| Methyl this compound | 11.0 |

| t-Butyl this compound | 11.4 |

| Phenyl this compound | 10.4 |

Data sourced from computational studies on this compound systems. chemrxiv.org

Simulation of X-ray Absorption Spectroscopy (XAS) and Other Spectroscopic Data

Sulfur K-edge X-ray Absorption Spectroscopy (XAS) is a potent experimental method for directly probing the electronic structure and bonding environment of sulfur atoms. chemrxiv.orgresearchgate.net To accurately interpret the resulting spectra, theoretical simulations are essential. Time-Dependent Density Functional Theory (TD-DFT) has emerged as a reliable method for simulating XAS spectra, allowing for the precise assignment of spectral features to specific electronic transitions. chemrxiv.orgresearchgate.net

Research Findings: The combination of experimental S K-edge XAS and TD-DFT calculations has been pivotal in understanding the nature of the S-N bond in sulfenamides. chemrxiv.org A central question in this compound chemistry has been the extent of π-bonding between sulfur and nitrogen. Theoretical simulations have confirmed that in sulfenamides, there is essentially no S-N π-bonding that involves contributions from the sulfur 3p orbitals. chemrxiv.org

The simulation process often involves aligning the calculated spectra with experimental data. For instance, calculated excitation energies may be systematically shifted to provide a better match with the measured spectrum. researchgate.net This combined experimental and theoretical approach provides a more robust analysis than either method could alone.

Computational methods are also broadly applied to validate and interpret other forms of spectroscopic data, such as NMR and infrared spectroscopy, providing a comprehensive understanding of the molecular structure and properties of this compound derivatives. nih.govrsc.org

Future Prospects and Research Frontiers in Sulfenamide Chemistry

Development of Greener and More Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the synthesis of sulfenamides and related compounds, with a focus on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources. researchgate.netnih.gov A primary thrust in this area is the move away from traditional methods that often rely on pre-functionalized starting materials and stoichiometric, often toxic, reagents. openaccesspub.org

Emerging sustainable strategies include:

Electrochemical Synthesis: This approach uses electricity as a "green" oxidant to drive the formation of the S-N bond, often by coupling readily available thiols and amines. researchgate.netsemanticscholar.org This method is highly efficient, can be performed in minutes, avoids the need for chemical oxidants, and generates hydrogen as the only byproduct. researchgate.net Mechanistic studies suggest the reaction proceeds through the anodic oxidation of a thiol to a disulfide, followed by the oxidation of the amine to a radical cation, which then reacts with the disulfide to form the sulfenamide intermediate. researchgate.net

Photocatalytic Methods: Utilizing visible light as a clean and abundant energy source, photocatalysis offers a mild and powerful tool for this compound synthesis. researchgate.netchemrxiv.org These reactions can often proceed at room temperature under metal-free conditions, for instance, by using organic dyes like Eosin Y as the photocatalyst or even under catalyst-free conditions using O2 as the oxidant. openaccesspub.orgrsc.org

Sustainable Solvents and Catalysts: Research is shifting towards the use of environmentally benign solvents such as water, ethanol, and deep eutectic solvents (DES). nih.govusd.edunih.gov Furthermore, the development of recyclable nanocatalysts, such as magnetically separable Ru/Fe3O4 or CuFe2O4@SiO2, offers a path to more sustainable processes by simplifying product purification and allowing for catalyst reuse. nih.govnih.gov

Flow Chemistry and Mechanochemistry: Continuous flow synthesis is being explored to enable safer, more scalable, and eco-friendly production of sulfenamides and their derivatives, minimizing waste and improving control over reaction conditions. researchgate.net Additionally, mechanochemistry, which involves solvent-free reactions conducted by grinding or milling, presents a cost-effective and environmentally friendly alternative to traditional solution-phase synthesis. rsc.org

These evolving protocols, summarized in the table below, highlight a clear trajectory towards more atom-economical and environmentally responsible methods for accessing this compound scaffolds.

| Green Synthetic Strategy | Key Features | Example Reaction |

| Electrosynthesis | Uses electricity as the oxidant; avoids chemical reagents; generates H₂ as a byproduct. researchgate.net | Oxidative coupling of thiols and amines. researchgate.net |

| Photocatalysis | Employs visible light; mild, metal-free conditions are possible. chemrxiv.orgrsc.org | Oxidative coupling of amines with thiols using O₂ as the oxidant. rsc.org |

| Sustainable Solvents | Utilizes water, ethanol, or Deep Eutectic Solvents (DES). usd.edunih.gov | Oxidative chlorination of thiols followed by amination in water or EtOH. usd.edunih.gov |

| Nanocatalysis | Employs magnetically separable and recyclable catalysts. nih.govnih.gov | Direct coupling of sulfonamides and alcohols using nano-Ru/Fe₃O₄. nih.gov |

| Flow Chemistry | Enables safe, scalable, and waste-minimizing continuous production. researchgate.net | Sequential synthesis of primary, secondary, and tertiary sulfonamides. researchgate.net |

| Mechanochemistry | Solvent-free synthesis via a one-pot, double-step procedure. rsc.org | Tandem oxidation–chlorination of disulfides followed by amination. rsc.org |

Expansion of this compound-Enabled Catalytic Asymmetric Transformations

While historically known for their roles in industrial processes like rubber vulcanization, sulfenamides and their derivatives are emerging as powerful tools in the realm of asymmetric catalysis. Their unique electronic and steric properties are being harnessed to create chiral environments that can control the stereochemical outcome of chemical reactions.

A significant area of expansion involves the use of this compound-derived structures as chiral ligands and organocatalysts. For example, chiral mono- and bis-sulfonamides (the oxidized congeners of sulfenamides) have been successfully employed as ligands for metal catalysts in a variety of transformations, including the alkylation of aldehydes and Diels-Alder reactions. researchgate.net Proline-sulfonamide hybrids have also proven to be effective organocatalysts for enantioselective aldol (B89426) and Mannich reactions. researchgate.net

More recently, research has focused on catalytic enantioselective reactions that use sulfenamides as substrates to generate other valuable, stereochemically defined sulfur-containing molecules. This represents a key frontier, as it provides access to chiral sulfilimines and sulfoximines, which are increasingly important motifs in pharmaceuticals and agrochemicals. chemrxiv.orgnih.gov

Key developments in this area include:

Rhodium-Catalyzed S-Alkylation: Chiral dirhodium catalysts have been used for the highly enantioselective S-alkylation of sulfenamides with diazo compounds. This method provides access to chiral sulfilimines with high yields and enantiomeric ratios up to 98:2. chemrxiv.orgnih.govusd.edu The resulting sulfilimines can be readily converted to chiral sulfoximines with complete retention of stereochemistry. usd.edu

Nickel-Catalyzed Rearrangements: Chiral nickel complexes have been shown to catalyze the reaction of sulfenamides with vinyl α-diazo compounds to produce optically enriched allylic sulfenamides through an S-alkylation and subsequent S-to-N rearrangement process. researchgate.net

Copper-Catalyzed Arylations: The development of chiral ligands for copper catalysts has enabled the asymmetric addition of aryl boroxines to sulfinylamines (derived from sulfenamides), providing a direct route to chiral aryl sulfinamides. kcl.ac.uk

Organocatalytic Approaches: Beyond metals, chiral organocatalysts are proving effective. Chiral Brønsted acids have been used to catalyze the asymmetric oxidation of sulfenamides with hydrogen peroxide to give sulfinamides with high enantioselectivity. semanticscholar.org In another innovative approach, transition-metal-free pentanidium catalysts have been developed for the enantioselective sulfur alkylation of sulfenamides. nih.gov

The table below summarizes representative examples of these emerging catalytic asymmetric transformations.

| Catalytic System | Transformation | Product Class | Enantioselectivity (er/ee) |

| Chiral Rhodium(II) Catalyst | S-alkylation of sulfenamides with diazo compounds chemrxiv.orgnih.gov | Chiral Sulfilimines | Up to 98:2 er chemrxiv.orgnih.gov |

| Chiral Nickel(II) Complex | S-alkylation / S-to-N rearrangement with vinyl α-diazo compounds researchgate.net | Allylic Sulfenamides | Up to 99:1 er researchgate.net |

| Chiral Brønsted Acid | Asymmetric oxidation of sulfenamides with H₂O₂ semanticscholar.org | Chiral Sulfinamides | Up to 97% ee semanticscholar.org |

| Pentanidium Organocatalyst | S-alkylation of sulfenamides with benzyl (B1604629) bromide nih.gov | Chiral Sulfilimines | Up to 93% ee nih.gov |

Exploration of Novel Reactivity Patterns and Unprecedented Rearrangements

The future of this compound chemistry also lies in uncovering new modes of reactivity and harnessing unprecedented molecular rearrangements. The inherent lability and unique electronic nature of the sulfur-nitrogen bond make sulfenamides versatile intermediates for a wide range of chemical transformations beyond their traditional roles. researchgate.net

A major frontier is the use of sulfenamides as precursors for higher oxidation state sulfur-nitrogen compounds. For instance, a novel strategy has been developed for the direct synthesis of NH-sulfonimidamides from sulfenamides. semanticscholar.org This transformation proceeds through a highly unusual and previously unreported alkoxy-amino-λ6-sulfanenitrile intermediate. semanticscholar.org This discovery is significant not only for providing a new route to a valuable functional group but also because the isolated intermediate was found to be a powerful alkylating agent in its own right, opening up new avenues for further functionalization. semanticscholar.org

Recent research has also unveiled novel rearrangement pathways involving this compound-derived structures:

S-to-N Rearrangement: In the nickel-catalyzed synthesis of allylic sulfenamides, the reaction proceeds through an initial S-alkylation followed by an unusual S-to-N rearrangement to furnish the final product. kcl.ac.uk

researchgate.netresearchgate.net-Sigmatropic Rearrangement: While studying reactions of thioethers (compounds related to sulfenamides) with N-acyl nitrene precursors, researchers observed the formation of a sulfimide (B8482401) intermediate which, in the case of allylic sulfides, undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to yield N-allyl-N-(thio)amides. acs.org

Smiles Rearrangement: In the context of S-arylation of sulfenamides to form sulfilimines, a Smiles rearrangement has been observed for certain electron-deficient S-heteroaryl sulfilimine products. researchgate.net

Furthermore, the reactivity of the S-N bond is being exploited in new coupling reactions. The development of palladium- and copper-catalyzed methods for the chemoselective S-arylation of sulfenamides to produce S(IV) sulfilimines is a notable advance. nih.govresearchgate.net This is challenging because it must override the more thermodynamically favored C-N bond formation pathway. nih.gov These new reactivity patterns underscore the potential of sulfenamides as versatile building blocks in complex molecule synthesis.

| Reactivity Pattern/Rearrangement | Description | Key Intermediate/Process |

| Synthesis of Sulfonimidamides | A one-pot NH and O transfer process from sulfenamides. semanticscholar.org | Alkoxy-amino-λ⁶-sulfanenitrile intermediate. semanticscholar.org |

| Allylic this compound Synthesis | Nickel-catalyzed reaction involving an unusual rearrangement. kcl.ac.uk | S-to-N rearrangement step. kcl.ac.uk |

| S-Arylation Reactions | Copper- or Palladium-catalyzed cross-coupling of sulfenamides with aryl halides or boronic acids. nih.govresearchgate.net | Chemoselective S-arylation over N-arylation. nih.gov |

| Smiles Rearrangement | Observed in electron-deficient S-heteroaryl sulfilimines derived from sulfenamides. researchgate.net | Intramolecular aromatic nucleophilic substitution. researchgate.net |

Integration of Computational Methods for Rational Design and Discovery

The synergy between experimental and computational chemistry is set to accelerate progress in the field of sulfenamides. In silico methods, particularly Density Functional Theory (DFT), are becoming indispensable tools for elucidating reaction mechanisms, understanding bonding and reactivity, and guiding the rational design of new catalysts and reagents. mdpi.com

Computational studies are providing deep insights into the fundamental nature of the this compound S-N bond. Combined spectroscopic and DFT studies have been used to probe the electronic structure of sulfenamides and related compounds, investigating the degree of π-bonding and its effect on rotational energy barriers. chemrxiv.orgacs.org Such fundamental understanding is crucial for predicting and controlling reactivity.

In the context of reaction discovery, DFT calculations are being employed to:

Elucidate Reaction Mechanisms: Computational modeling helps to map out the potential energy surfaces of reactions, identify transition states, and validate or challenge proposed mechanistic pathways. For example, DFT has been used to understand the degradation pathways of sulfonamides by hydroxyl radicals and to probe the mechanism of their electrochemical synthesis. semanticscholar.orgresearchgate.net

Explain Selectivity: In complex reactions, computational methods can explain the origins of chemo-, regio-, and enantioselectivity. In the palladium-catalyzed enantioselective arylation of sulfenamides, DFT calculations were crucial in understanding the origins of both high chemoselectivity (S- vs. N-arylation) and enantioselectivity. nih.gov

Predict Reactivity: By calculating global and local reactivity descriptors, computational models can predict the most likely sites for nucleophilic or electrophilic attack on a this compound molecule, guiding the design of new reactions. researchgate.net

Furthermore, the principles of rational design, heavily reliant on computational tools, are being applied to the discovery of new bioactive molecules containing the this compound or related sulfonamide scaffold. nih.govresearchgate.net In silico screening, molecular docking, and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are now standard practice in medicinal chemistry for identifying promising drug candidates. nih.govacs.org This approach allows for the rapid evaluation of virtual libraries of compounds, prioritizing synthetic efforts on molecules with the highest probability of success. acs.org The future will likely see these tools used not just for drug discovery but also for the de novo design of this compound-based ligands and organocatalysts with tailored activities and selectivities.

| Computational Application | Objective | Methods Used |

| Mechanistic Elucidation | To understand reaction pathways and transition states. semanticscholar.orgresearchgate.net | Density Functional Theory (DFT), Potential Energy Surface Mapping. semanticscholar.org |

| Bonding Analysis | To investigate the electronic structure and rotational barriers of the S-N bond. chemrxiv.orgacs.org | DFT, Natural Bond Orbital (NBO) analysis, X-ray Absorption Spectroscopy (XAS). chemrxiv.orgresearchgate.net |

| Rational Drug Design | To discover and optimize bioactive sulfonamide-based molecules. nih.govresearchgate.net | Molecular Docking, In Silico ADMET Prediction, Structure-Activity Relationship (SAR) studies. nih.gov |

| Catalyst Design | To understand catalyst-substrate interactions and predict enantioselectivity. nih.gov | DFT, Transition State Modeling. nih.gov |

Q & A

Q. What strategies mitigate environmental impacts of this compound leaching during rubber degradation?

- Methodological Answer : Develop accelerated aging protocols (e.g., UV/ozone exposure per ASTM G154) to study leaching kinetics. Use LC-MS to quantify this compound metabolites in soil/water simulants. Explore biodegradable alternatives (e.g., encapsulated sulfenamides) or phytoremediation techniques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。